molecular formula C23H30N6O4 B12602889 Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-

Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-

Cat. No.: B12602889
M. Wt: 454.5 g/mol
InChI Key: GMIVVTDZLPDQQL-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the ethoxyethyl, methoxy-pyridinyl, and morpholinyl-ethyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, methoxy-pyridine, and morpholine, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, would be essential to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyr

Properties

Molecular Formula

C23H30N6O4

Molecular Weight

454.5 g/mol

IUPAC Name

1-(2-ethoxyethyl)-7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C23H30N6O4/c1-3-32-13-10-29-20-14-18(17-4-5-21(31-2)26-15-17)25-16-19(20)27-22(23(29)30)24-6-7-28-8-11-33-12-9-28/h4-5,14-16H,3,6-13H2,1-2H3,(H,24,27)

InChI Key

GMIVVTDZLPDQQL-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC

Origin of Product

United States

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